(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid
Description
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by an ethyl substituent at the C4 position and a carboxylic acid group at C3. Its stereochemistry (3R,4S) is critical for its biological and synthetic relevance. This compound serves as a key intermediate in the synthesis of upadacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune disorders .
Properties
IUPAC Name |
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDVWSDMFBDMGI-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. Another method includes the cyclization of nitrogen-containing unsaturated compounds with external nucleophilic reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantioselectivity, ensuring the production of the desired stereoisomer .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or ketones, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Preparation
The synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid typically involves a multi-step process starting from glycine ethyl ester. The key steps include:
- Nucleophilic Substitution : Using halogenated reagents and triethylamine to form intermediate compounds.
- Cyclization : Formation of the pyrrolidine ring through a closed-loop reaction.
- Coupling Reactions : Employing palladium-catalyzed coupling reactions to introduce functional groups.
- Catalytic Hydrogenation : Reducing intermediates to yield the target compound.
- Hydrolysis and Deprotection : Final steps to purify the product with high yield and purity.
The overall process results in a compound with excellent chiral purity, making it suitable for pharmaceutical applications .
Pharmaceutical Applications
This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Notably:
- Precursor for JAK Inhibitors : It is used in the synthesis of Upatinib (Uptacetitinib), a selective JAK1 inhibitor approved for treating autoimmune diseases like rheumatoid arthritis. The compound’s stereochemistry is vital for the biological activity of the resulting drug .
- Drug Development : Its chiral nature allows it to interact effectively with biological targets, making it a valuable intermediate in developing drugs that modulate enzyme activity or receptor interactions .
Biological Research
In biological research, this compound is utilized for:
- Studying Enzyme Mechanisms : Its ability to mimic natural substrates makes it useful in investigating enzyme kinetics and mechanisms.
- Protein-Ligand Interaction Studies : The compound can serve as a ligand in studies aimed at understanding binding affinities and interaction dynamics with various proteins .
Industrial Applications
The compound's utility extends beyond pharmaceuticals into industrial applications:
- Fine Chemical Production : It is employed as an intermediate in synthesizing agrochemicals and other fine chemicals due to its versatility in chemical transformations .
- Catalyst Development : Its unique structure makes it a candidate for developing new catalysts in organic reactions, enhancing reaction efficiency and selectivity .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Stereochemical Variants
Stereochemistry profoundly impacts the biological activity and synthetic utility of pyrrolidine derivatives. For example:
- (3S,5R)-5-Methylpyrrolidine-3-carboxylic acid was initially misassigned in synthesis studies, with corrected configurations confirmed via X-ray crystallography .
- (3S,4S)-4-Methylpyrrolidine-3-carboxylic acid (CAS: 1279049-38-5) shares structural similarities but lacks the ethyl group, reducing steric bulk and lipophilicity compared to the target compound .
Table 1: Stereochemical and Structural Comparison
| Compound Name | Configuration | Substituent | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid | 3R,4S | Ethyl (C4) | 143.18 (calculated) | 1428243-25-7* |
| (3S,4S)-4-Methylpyrrolidine-3-carboxylic acid | 3S,4S | Methyl (C4) | 129.16 | 1279049-38-5 |
| (3S,5R)-5-Methylpyrrolidine-3-carboxylic acid | 3S,5R | Methyl (C5) | 129.16 | Not provided |
Substituent Effects
Substituents at the C4 position modulate physicochemical properties and biological interactions:
- Ethyl vs. Methyl : The ethyl group in this compound increases lipophilicity (logP ≈ 0.5–1.0) compared to methyl derivatives, enhancing membrane permeability .
- Aryl Substituents :
- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1049734-30-6) introduces electron-withdrawing chlorine atoms, improving binding affinity to hydrophobic enzyme pockets .
- (3S,4R)-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid (CAS: 1049978-65-5) leverages the trifluoromethyl group’s electronegativity and metabolic stability for enhanced pharmacokinetics .
Table 2: Substituent-Driven Properties
Functional Group Modifications
Protective groups are often employed in synthesis to prevent undesired reactions:
- Cbz-Protected Derivatives :
- Boc-Protected Derivatives: (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 87-84-3) demonstrates the utility of Boc groups in peptide synthesis .
Biological Activity
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its unique structure and stereochemistry contribute to its biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
- CAS Number : 1821826-28-1
- Purity : >95%
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry allows it to fit into the active sites of these targets, modulating their activity and influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling.
Biological Activity Overview
The compound has been associated with several biological activities, particularly in the context of oncology and inflammatory diseases. Research indicates that derivatives of this compound exhibit anti-cancer properties and potential therapeutic effects against conditions like Crohn's disease and ulcerative colitis.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-Cancer Properties :
A study demonstrated that compounds derived from this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival. -
Inflammatory Disease Treatment :
Research highlighted the use of this compound as a precursor in synthesizing drugs for treating inflammatory bowel diseases. Its derivatives were shown to modulate inflammatory responses effectively.
Synthesis and Derivatives
The synthesis of this compound involves several steps that ensure high purity and chirality, crucial for its biological activity. Common synthetic routes include:
- Starting Materials : Typically involves 4-ethylpyrrolidine and carboxylic acid derivatives.
- Reaction Conditions : Utilizes bases like sodium hydroxide to facilitate reactions.
- Purification Techniques : Methods such as recrystallization or chromatography are employed to achieve the desired purity.
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Starting Materials | 4-Ethylpyrrolidine + Carboxylic Acid Derivatives |
| Reaction Conditions | Base-catalyzed reactions under controlled conditions |
| Purification Techniques | Recrystallization, Chromatography |
Q & A
Q. What are the established synthetic routes for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: A robust four-step synthesis starting from (R)-styrene oxide and 3-(benzylamino)propionitrile is widely used. Key steps include:
Aziridinium Ion Formation : Generated via intramolecular cyclization under basic conditions.
Stereospecific Chlorination : Regioselective chlorination of the aziridinium intermediate ensures retention of configuration.
Nitrile Anion Cyclization : Forms the pyrrolidine ring with high stereocontrol.
Deprotection and Carboxylation : Hydrolysis under acidic conditions yields the final product.
Q. Critical Factors :
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% TFA; retention times differentiate enantiomers .
- NMR Spectroscopy : H-NMR coupling constants () confirm cis-configuration .
- X-Ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition 2050038) .
Advanced Research Questions
Q. How can synthetic routes be optimized for pilot-scale production while maintaining enantiomeric excess (ee) >99%?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps .
- Solvent Optimization : Replace DMF with toluene to reduce environmental toxicity without compromising yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .
Q. Data Contradiction Analysis :
Q. What strategies resolve stereochemical challenges during the synthesis of derivatives of this compound?
Methodological Answer:
Q. Case Study :
Q. How can researchers address discrepancies in NMR data for diastereomeric mixtures of this compound?
Methodological Answer:
- Variable Temperature (VT) NMR : Distinguishes diastereomers by observing coalescence temperatures (e.g., Δδ = 0.2 ppm at 40°C) .
- COSY and NOESY : Correlates spatial proximity of protons (e.g., H3 and H4) to confirm relative configuration .
Analytical Method Development
Q. What advanced chromatographic methods are used to quantify trace impurities in this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
